(S)-2-(4-chlorobenzyl)piperazine
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Overview
Description
(S)-2-(4-chlorobenzyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound compound is characterized by the presence of a 4-chlorobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-chlorobenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an organic solvent, such as dichloromethane or toluene, and the reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity. Additionally, purification steps, such as recrystallization or chromatography, are implemented to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Scientific Research Applications
(S)-2-(4-chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-2-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of (S)-2-(4-chlorobenzyl)piperazine.
Benzyl piperazine: A structurally similar compound with different substituents on the benzyl group.
N-benzylpiperazine: Another related compound with a benzyl group attached to the nitrogen atom of the piperazine ring.
Uniqueness
This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and potential therapeutic benefits .
Properties
CAS No. |
612502-41-7 |
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Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2/t11-/m0/s1 |
InChI Key |
NCKDJZCVHKZFSG-NSHDSACASA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CNC(CN1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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